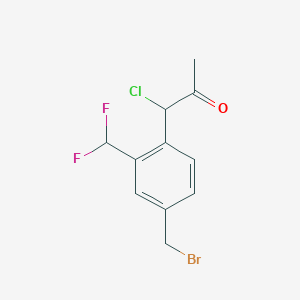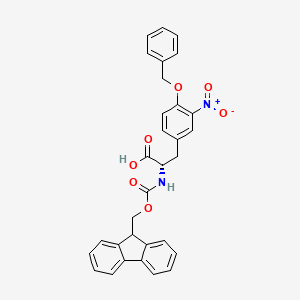
Fmoc-Tyr(Bzl,3-NO2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(Bzl,3-NO2)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl (Bzl) group at the hydroxyl group, and a nitro group at the 3-position of the aromatic ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Bzl,3-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done by reacting the Fmoc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration: The aromatic ring of the benzylated Fmoc-tyrosine is nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, essential for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Fmoc group can be removed using a base like piperidine.
Substitution: The benzyl group can be removed via hydrogenolysis.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Benzyl Removal: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Nitration: Nitric acid or nitrating mixtures.
Major Products Formed:
Fmoc Removal: Yields the free amino form of the compound.
Benzyl Removal: Yields the deprotected hydroxyl form of the compound.
Nitration: Yields the nitro-substituted aromatic ring.
Applications De Recherche Scientifique
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
- Acts as a building block for the synthesis of complex peptides and proteins.
Biology:
- Used in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Utilized in the development of peptide therapeutics.
- Plays a role in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the synthesis of bioactive peptides for various applications.
Mécanisme D'action
The mechanism of action of Fmoc-Tyr(Bzl,3-NO2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl and nitro groups provide additional stability and functionality, allowing for selective reactions and modifications.
Comparaison Avec Des Composés Similaires
Fmoc-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain conditions.
Fmoc-Tyr(3-NO2)-OH: Lacks the benzyl group, affecting its stability and reactivity.
Fmoc-Tyr-OH: Lacks both benzyl and nitro groups, making it the simplest form of Fmoc-protected tyrosine.
Uniqueness:
- The presence of both benzyl and nitro groups in Fmoc-Tyr(Bzl,3-NO2)-OH provides unique reactivity and stability, making it suitable for specific synthetic applications.
- The combination of these groups allows for selective deprotection and modification, enhancing its utility in complex peptide synthesis.
Propriétés
Formule moléculaire |
C31H26N2O7 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m0/s1 |
Clé InChI |
RRVCKQIBDINWRU-MHZLTWQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


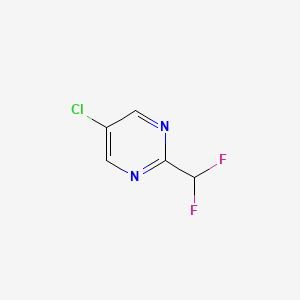



![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)


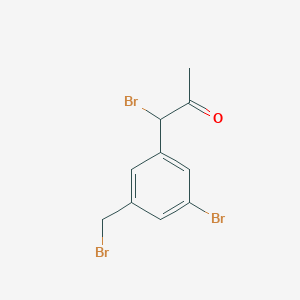

![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)

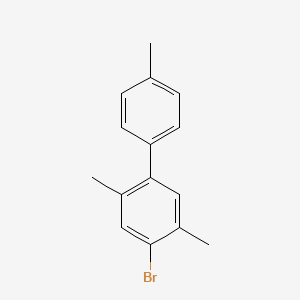
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
